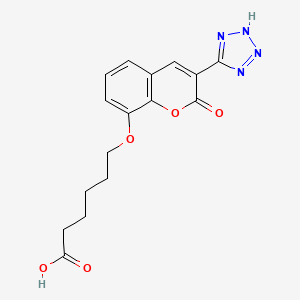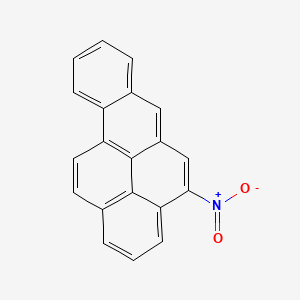
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- is a complex organic compound with the molecular formula C16H16N4O5 This compound is notable for its unique structure, which includes a hexanoic acid moiety linked to a benzopyran ring system through a tetrazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole group is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Hexanoic Acid Moiety: The final step involves esterification or amidation to attach the hexanoic acid moiety to the benzopyran-tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzopyran or tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can be compared with similar compounds such as:
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-: Differing in the position of the benzopyran ring attachment.
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-: Another positional isomer with distinct properties.
These comparisons highlight the uniqueness of the compound in terms of its reactivity, applications, and potential for further research.
Eigenschaften
| 103876-51-3 | |
Molekularformel |
C16H16N4O5 |
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-8-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-13(22)7-2-1-3-8-24-12-6-4-5-10-9-11(15-17-19-20-18-15)16(23)25-14(10)12/h4-6,9H,1-3,7-8H2,(H,21,22)(H,17,18,19,20) |
InChI-Schlüssel |
MTRJIRYVDCRTML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)

